molecular formula C9H9Br2I B3215445 3,5-Dibromo-4-iodoisopropylbenzene CAS No. 1160575-01-8

3,5-Dibromo-4-iodoisopropylbenzene

Cat. No.: B3215445
CAS No.: 1160575-01-8
M. Wt: 403.88 g/mol
InChI Key: BLTZHZUUBYNMAI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodoisopropylbenzene is an organic compound with the molecular formula C₉H₉Br₂I It is a halogenated derivative of isopropylbenzene, characterized by the presence of two bromine atoms and one iodine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-iodoisopropylbenzene typically involves the halogenation of isopropylbenzene derivatives. One common method is the sequential bromination and iodination of isopropylbenzene. The process can be summarized as follows:

    Bromination: Isopropylbenzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.

    Iodination: The dibromo compound is then iodinated using iodine (I₂) and a suitable oxidizing agent, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), to introduce the iodine atom at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-iodoisopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.

    Reduction Reactions: The halogen atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.

    Coupling: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like K₂CO₃, solvents like toluene or THF (tetrahydrofuran).

    Reduction: LiAlH₄, NaBH₄, solvents like ether or THF.

Major Products

    Substitution: Formation of substituted isopropylbenzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of isopropylbenzene.

Scientific Research Applications

3,5-Dibromo-4-iodoisopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems, including their potential as enzyme inhibitors or modulators.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodoisopropylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-chloroisopropylbenzene
  • 3,5-Dibromo-4-fluoroisopropylbenzene
  • 3,5-Dibromo-4-methylisopropylbenzene

Uniqueness

3,5-Dibromo-4-iodoisopropylbenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated isopropylbenzene derivatives. The combination of these halogens can influence the compound’s chemical behavior, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2I/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTZHZUUBYNMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262583
Record name 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160575-01-8
Record name 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160575-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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